

In vivo toxicity comparison of OY-101 and its parent compound

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An objective comparison of the in vivo toxicity profiles of the novel compound OY-101 and its parent compound reveals significant safety improvements in OY-101. Preclinical animal studies indicate that OY-101 demonstrates a markedly higher tolerance and a reduction in organ-specific toxicities compared to its predecessor. This guide provides a summary of the key experimental findings and the methodologies used in these pivotal in vivo safety assessments.

Comparative Toxicity Data

The following tables summarize the quantitative data from head-to-head in vivo toxicity studies comparing OY-101 and its parent compound.

Table 1: Acute Toxicity Profile

Compound	LD50 (mg/kg)	95% Confidence Interval	Primary Clinical Signs of Toxicity
Parent Compound	450	410-495	Sedation, ataxia, piloerection
OY-101	>2000	Not applicable	No significant signs of toxicity observed

Table 2: Sub-chronic Toxicity - No-Observed-Adverse-Effect Level (NOAEL)



Compound	NOAEL (mg/kg/day)	Target Organs of Toxicity	Key Histopathological Findings
Parent Compound	25	Liver, Kidneys	Hepatocellular hypertrophy, renal tubular degeneration
OY-101	250	None identified	No treatment-related histopathological changes

Table 3: Comparative Effects on Liver and Kidney Function Markers (28-Day Study)

Parameter	Parent Compound (50 mg/kg/day)	OY-101 (250 mg/kg/day)	Control Group
Alanine Aminotransferase (ALT) U/L	112.5 ± 15.3	45.8 ± 8.1	42.1 ± 7.5
Aspartate Aminotransferase (AST) U/L	150.2 ± 20.1	60.5 ± 9.9	58.3 ± 9.2
Blood Urea Nitrogen (BUN) mg/dL	35.6 ± 5.4	18.9 ± 3.2	19.5 ± 2.8
Serum Creatinine (sCr) mg/dL	1.1 ± 0.2	0.6 ± 0.1	0.5 ± 0.1
*p < 0.05 compared to control			

Experimental Protocols Acute Oral Toxicity Study

The acute toxicity was assessed following the OECD Guideline 423. Male and female Sprague-Dawley rats were administered a single oral dose of either OY-101 or the parent compound.



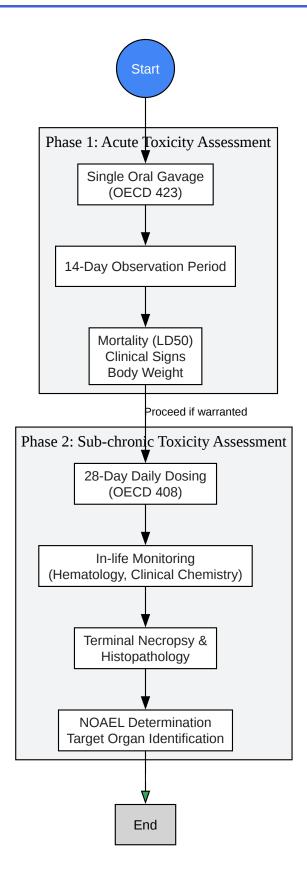
The starting dose for the parent compound was 300 mg/kg, and for OY-101, it was 2000 mg/kg. Animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

28-Day Sub-chronic Oral Toxicity Study

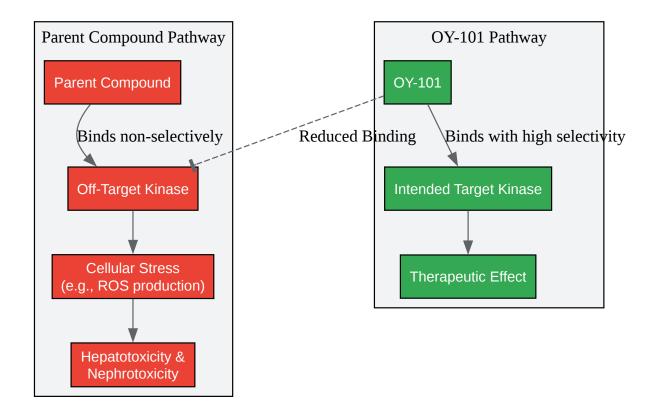
This study was conducted in accordance with OECD Guideline 408. The compounds were administered daily via oral gavage to Sprague-Dawley rats for 28 consecutive days. Four groups were established for each compound: a vehicle control group and three dose groups (e.g., for the parent compound: 5, 25, and 50 mg/kg/day). Throughout the study, clinical observations, body weight, food consumption, hematology, and clinical chemistry were monitored. At the end of the treatment period, a full necropsy and histopathological examination of tissues were performed to identify target organs of toxicity and establish the NOAEL.

Visualizations









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